Cas no 2870659-67-7 (1H-Pyrazole-3-carboxylic acid, 4-(aminomethyl)-1,5-dimethyl-, 1,1-dimethylethyl ester )

1H-Pyrazole-3-carboxylic acid, 4-(aminomethyl)-1,5-dimethyl-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- 1,1-Dimethylethyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate (ACI)
- 1H-Pyrazole-3-carboxylic acid, 4-(aminomethyl)-1,5-dimethyl-, 1,1-dimethylethyl ester
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- インチ: 1S/C11H19N3O2/c1-7-8(6-12)9(13-14(7)5)10(15)16-11(2,3)4/h6,12H2,1-5H3
- InChIKey: NKRBELGNDWAUTO-UHFFFAOYSA-N
- SMILES: O=C(C1C(CN)=C(C)N(C)N=1)OC(C)(C)C
1H-Pyrazole-3-carboxylic acid, 4-(aminomethyl)-1,5-dimethyl-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39917884-1.0g |
tert-butyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate |
2870659-67-7 | 1.0g |
$986.0 | 2023-07-07 | ||
Enamine | EN300-39917884-10.0g |
tert-butyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate |
2870659-67-7 | 10.0g |
$4236.0 | 2023-07-07 | ||
Enamine | EN300-39917884-2.5g |
tert-butyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate |
2870659-67-7 | 2.5g |
$1931.0 | 2023-07-07 | ||
Enamine | EN300-39917884-0.5g |
tert-butyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate |
2870659-67-7 | 0.5g |
$946.0 | 2023-07-07 | ||
Enamine | EN300-39917884-0.25g |
tert-butyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate |
2870659-67-7 | 0.25g |
$906.0 | 2023-07-07 | ||
Enamine | EN300-39917884-0.05g |
tert-butyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate |
2870659-67-7 | 0.05g |
$827.0 | 2023-07-07 | ||
Enamine | EN300-39917884-5.0g |
tert-butyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate |
2870659-67-7 | 5.0g |
$2858.0 | 2023-07-07 | ||
Enamine | EN300-39917884-0.1g |
tert-butyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate |
2870659-67-7 | 0.1g |
$867.0 | 2023-07-07 |
1H-Pyrazole-3-carboxylic acid, 4-(aminomethyl)-1,5-dimethyl-, 1,1-dimethylethyl ester 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
1H-Pyrazole-3-carboxylic acid, 4-(aminomethyl)-1,5-dimethyl-, 1,1-dimethylethyl ester に関する追加情報
1H-Pyrazole-3-carboxylic acid, 4-(aminomethyl)-1,5-dimethyl-, 1,1-dimethylethyl ester (CAS No: 2870659-67-7)
Introduction to the Compound
The compound 1H-Pyrazole-3-carboxylic acid, 4-(aminomethyl)-1,5-dimethyl-, 1,1-dimethylethyl ester (CAS No: 2870659-67-7) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications in drug design and material science. The structure of this compound is characterized by a pyrazole ring substituted with specific functional groups that confer unique chemical and biological properties.
Chemical Structure and Properties
The molecular structure of 1H-Pyrazole-3-carboxylic acid, 4-(aminomethyl)-1,5-dimethyl-, 1,1-dimethylethyl ester consists of a pyrazole ring with a carboxylic acid group at position 3. At position 4 of the pyrazole ring, there is an aminomethyl group (-CH₂NH₂), while positions 1 and 5 are substituted with methyl groups (-CH₃). Additionally, the carboxylic acid group is esterified with a tert-butyl group (1,1-dimethylethyl), forming an ester linkage. This combination of substituents imparts distinct physical and chemical properties to the molecule.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that typically include nucleophilic substitutions, condensations, and esterifications. The starting materials for such syntheses often include pyrazole derivatives and appropriate alkylating agents or esters. Advanced characterization techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Applications in Pharmacology and Drug Design
Pyrazole derivatives have gained considerable attention in the pharmaceutical industry due to their ability to modulate various biological targets such as enzymes, receptors, and ion channels. The aminomethyl group in this compound can act as a hydrogen bond donor or acceptor, enhancing its bioavailability and interaction with biological systems. Recent studies have explored the potential of this compound as a lead molecule in the development of antitumor agents, where it has shown promising activity against specific cancer cell lines.
Furthermore, this compound has been investigated for its role as an enzyme inhibitor, particularly targeting kinases involved in signaling pathways associated with chronic diseases like diabetes and neurodegenerative disorders. The presence of the tert-butyl ester group not only improves solubility but also serves as a protective group during chemical transformations.
Role in Agricultural Chemistry
Beyond pharmacology, pyrazole derivatives have found applications in agricultural chemistry as fungicides and herbicides. The unique electronic properties of this compound make it effective in disrupting fungal cell membranes or inhibiting key enzymes involved in plant pathogenesis. Recent research has highlighted its potential as a safer alternative to traditional agrochemicals due to its reduced toxicity profile.
Environmental Considerations and Safety Profile
Evaluating the environmental impact of chemicals is crucial for sustainable development. Studies on the degradation pathways of CAS No: 2870659-67-7 indicate that it undergoes microbial degradation under aerobic conditions, minimizing its persistence in the environment. Additionally, acute toxicity studies have demonstrated low toxicity to aquatic organisms at environmentally relevant concentrations.
However, proper handling procedures are recommended due to its organic nature and potential for irritation upon prolonged exposure. Occupational safety guidelines suggest using personal protective equipment (PPE) such as gloves and goggles when working with this compound.
Conclusion
In summary, CAS No: 2870659-67-7, or 1H-Pyrazole-3-carboxylic acid, 4-(aminomethyl)-1,5-dimethyl-, 1,1-dimethylethyl ester, represents a versatile platform for chemical innovation across multiple industries. Its unique structure provides opportunities for further functionalization to tailor its properties for specific applications in medicine and agriculture while maintaining an environmentally friendly profile.
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